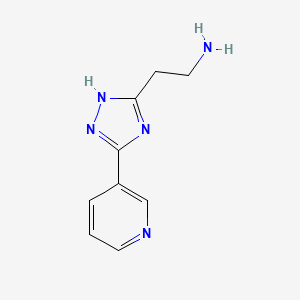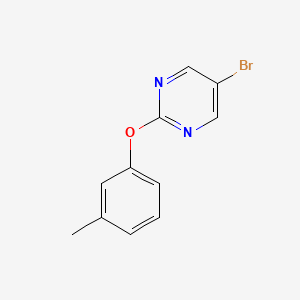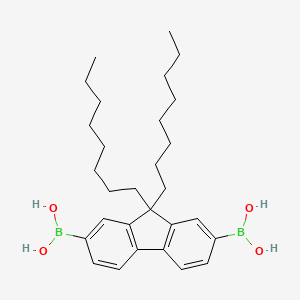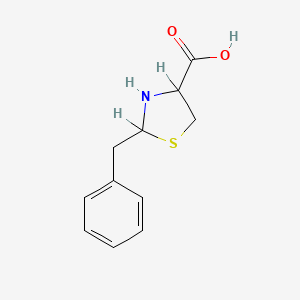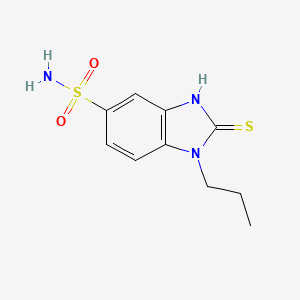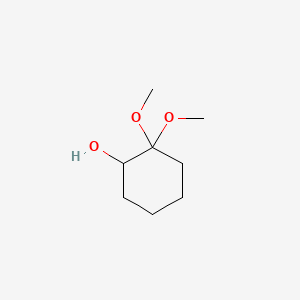
2,2-Dimethoxycyclohexanol
Descripción general
Descripción
2,2-Dimethoxycyclohexanol is a chemical compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives and methanol or dimethyl groups. While the specific compound 2,2-Dimethoxycyclohexanol is not directly mentioned in the provided papers, related compounds and their synthesis methods can offer insights into its potential properties and synthesis pathways.
Synthesis Analysis
The synthesis of compounds closely related to 2,2-Dimethoxycyclohexanol involves the reaction of cyclohexanone derivatives with different reagents. For instance, the synthesis of 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones is achieved by reacting dimedone with cyanogen bromide and triethylamine, followed by the addition of various aliphatic and aromatic aldehydes . Similarly, 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols are synthesized by reacting 2-(dimethoxymethyl)cyclohexanone with propargylmagnesium bromide . These methods could potentially be adapted for the synthesis of 2,2-Dimethoxycyclohexanol by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Dimethoxycyclohexanol can be characterized using spectroscopic techniques such as NMR. For example, the stereochemical structures of 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols were identified by NMR spectral interpretation and geometry optimization . These techniques could be applied to determine the molecular structure of 2,2-Dimethoxycyclohexanol.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions that could provide insights into the reactivity of 2,2-Dimethoxycyclohexanol. For instance, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane serves as a precursor for [4+2] cycloaddition reactions to give functionalized cyclohexene derivatives . Additionally, the reaction of 2-acylcyclohexanones with trimethyl orthoformate leads to the formation of 7,7-dimethoxy alkanoate methyl esters . These reactions highlight the potential reactivity of dimethoxy-substituted cyclohexanols in forming new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethoxycyclohexanol can be inferred from the properties of structurally related compounds. For example, the gas-phase molecular structure of 2,2-dimethyl-1,3-dioxa-2-silacyclohexane was determined by electron diffraction, revealing a chair conformation of the six-membered ring . This information can be useful in predicting the conformational preferences of 2,2-Dimethoxycyclohexanol. Additionally, the reaction conditions and solvents used in the synthesis of related compounds can provide insights into the solubility and stability of 2,2-Dimethoxycyclohexanol.
Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Application : 2,2-Dimethoxycyclohexanol is used in chemical synthesis .
- Results : The outcomes of the chemical synthesis would depend on the specific reaction being performed. The compound could contribute to the formation of a desired product, facilitate a reaction, or influence the reaction rate or yield .
-
Agriculture
- Application : 2,2-Dimethoxycyclohexanol may have potential applications in agriculture, specifically in the evaluation of pigments, phenolic and volatile compounds, and antioxidant activity .
- Method of Application : The compound could be used in assays to evaluate the antioxidant activity of extracts . The specific methods would depend on the assay being used.
- Results : The outcomes of these evaluations would provide insights into the antioxidant activity of the extracts, which could have implications for their use in agriculture .
-
Chemical Synthesis
- Application : 2,2-Dimethoxycyclohexanol is used in chemical synthesis .
- Results : The outcomes of the chemical synthesis would depend on the specific reaction being performed. The compound could contribute to the formation of a desired product, facilitate a reaction, or influence the reaction rate or yield .
-
Agriculture
- Application : 2,2-Dimethoxycyclohexanol may have potential applications in agriculture, specifically in the evaluation of pigments, phenolic and volatile compounds, and antioxidant activity .
- Method of Application : The compound could be used in assays to evaluate the antioxidant activity of extracts . The specific methods would depend on the assay being used.
- Results : The outcomes of these evaluations would provide insights into the antioxidant activity of the extracts, which could have implications for their use in agriculture .
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dimethoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-10-8(11-2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAMIWOJDOJSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402192 | |
| Record name | 2,2-dimethoxycyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxycyclohexanol | |
CAS RN |
63703-34-4 | |
| Record name | 2,2-Dimethoxycyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63703-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dimethoxycyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



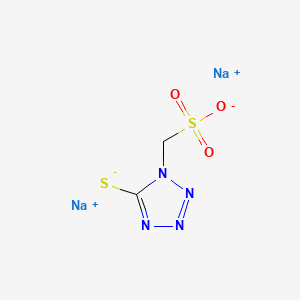
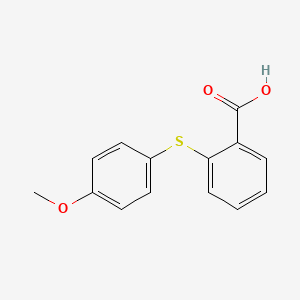
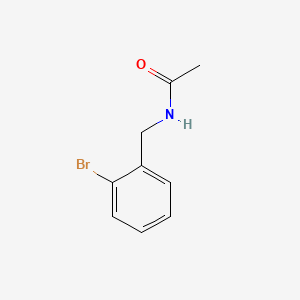
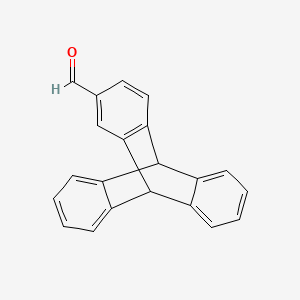
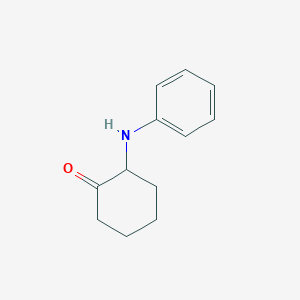
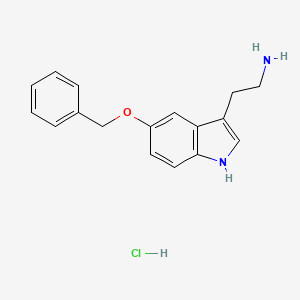
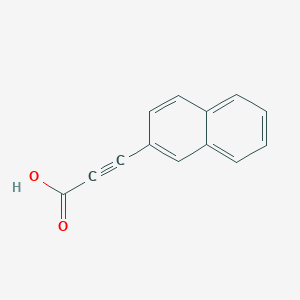
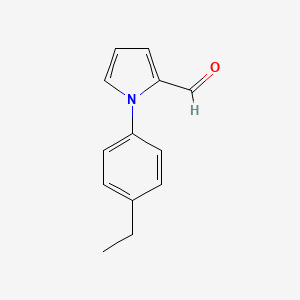
![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)
